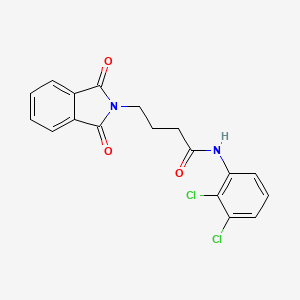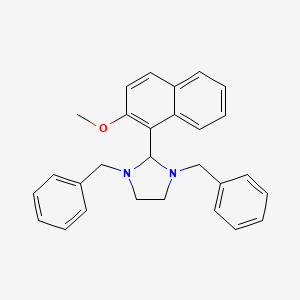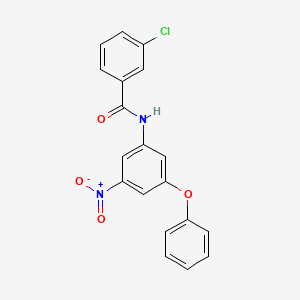
2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Vue d'ensemble
Description
2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate, also known as FMIQ, is a compound that has been studied for its potential therapeutic applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurodegenerative diseases, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress. In cancer research, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In cardiovascular diseases, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to activate the NO/cGMP pathway, which is involved in vasodilation.
Biochemical and Physiological Effects:
2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to have various biochemical and physiological effects in different fields of research. In neurodegenerative diseases, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to reduce oxidative stress, inflammation, and neuronal cell death. In cancer research, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiovascular diseases, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to reduce blood pressure and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate in lab experiments is its potential therapeutic applications in various fields of research. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic applications. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, research on the pharmacokinetics and toxicity of 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate is needed to assess its safety and efficacy in vivo. Overall, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has shown promising results in various fields of research and warrants further investigation for its potential therapeutic applications.
Applications De Recherche Scientifique
2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been studied for its potential therapeutic applications in various fields of research, including neurodegenerative diseases, cancer, and cardiovascular diseases. In neurodegenerative diseases, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to have neuroprotective effects and can potentially slow down the progression of diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to have anti-cancer activity, particularly against breast cancer cells. In cardiovascular diseases, 2-(2-furylmethyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-10-15(8-7-12(13)4-1)11-14-6-3-9-16-14/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUADSPIGPHESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440439.png)
![N-(3-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440440.png)

![1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3440458.png)


![dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalate](/img/structure/B3440469.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(2-furylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3440486.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3440495.png)
![4-methyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3440505.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3440507.png)
![ethyl 5-acetyl-2-{[(3-bromophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3440514.png)